4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Structural Characterization of 4-Allyl-5-(4-Butoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
Crystallographic Analysis and Molecular Geometry
The molecular geometry of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits distinct structural parameters that define its three-dimensional arrangement in both solution and solid-state forms. The compound displays a calculated topological polar surface area of 39.94 square angstroms, indicating moderate polarity that influences its crystallization behavior and intermolecular interactions. The molecular structure contains seven rotatable bonds, providing significant conformational flexibility that affects crystal packing arrangements and molecular recognition properties.
Crystallographic studies of related 1,2,4-triazole-3-thiol derivatives have revealed characteristic bond lengths and angles that provide insight into the geometric parameters of this compound. The triazole ring system typically exhibits planar geometry with nitrogen-nitrogen bond distances ranging from 1.35 to 1.38 angstroms, while carbon-nitrogen bonds within the ring measure approximately 1.32 to 1.35 angstroms. The allyl substituent at the nitrogen-4 position introduces additional geometric considerations, with the carbon-carbon double bond maintaining standard alkene geometry and the carbon-nitrogen bond showing typical single bond characteristics.
The butoxyphenyl substituent at position 5 of the triazole ring contributes to the overall molecular architecture through its extended aromatic system and flexible butoxy chain. The phenyl ring maintains standard aromatic geometry with carbon-carbon bond lengths of approximately 1.39 angstroms, while the ether linkage exhibits typical carbon-oxygen bond distances of 1.43 angstroms. The butyl chain provides conformational diversity through rotation around carbon-carbon single bonds, influencing the overall molecular shape and crystal packing efficiency.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol through distinct chemical shift patterns that correspond to specific molecular environments within the compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable precise identification of each functional group and substitution pattern.
The allyl group attached to nitrogen-4 produces a distinctive set of signals including a vinyl proton multiplet in the 5.8-6.2 parts per million region, corresponding to the terminal alkene protons, and a methylene singlet around 4.6-4.8 parts per million representing the nitrogen-carbon linkage. These chemical shifts are consistent with electron-withdrawing effects of the triazole ring system and provide unambiguous identification of the allyl substitution pattern.
The aromatic protons of the butoxyphenyl substituent appear as characteristic multiplets in the 7.0-7.8 parts per million region, with the specific pattern reflecting the para-substitution of the phenyl ring. The butoxy chain contributes multiple signals including the methylene adjacent to oxygen appearing around 4.0 parts per million, while the remaining alkyl protons resonate in the 1.0-2.0 parts per million range with typical coupling patterns.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with signals distributed across the spectrum according to their electronic environments. The triazole carbons typically appear in the 140-160 parts per million region, while the aromatic carbons resonate between 110-140 parts per million depending on their substitution patterns and electronic effects.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Allyl vinyl protons | 5.8-6.2 | 116-118 | Multiplet |
| Allyl methylene | 4.6-4.8 | 44-46 | Singlet |
| Aromatic protons | 7.0-7.8 | 110-140 | Multiplet |
| Butoxy methylene | ~4.0 | ~68 | Triplet |
| Triazole carbons | - | 140-160 | - |
Infrared and Raman Vibrational Profiling
Vibrational spectroscopy provides crucial information about the molecular structure and bonding characteristics of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol through analysis of characteristic absorption and scattering frequencies. The infrared spectrum exhibits diagnostic bands that correspond to specific functional groups and molecular vibrations within the compound.
The thiol functionality, when present in the tautomeric form, produces a characteristic sulfur-hydrogen stretching vibration in the 2550-2600 wavenumber region, though this band may be weak or absent depending on the predominant tautomeric form. The triazole ring system contributes multiple vibrational modes including carbon-nitrogen stretching vibrations around 1450-1600 wavenumbers and ring breathing modes in the 1000-1200 wavenumber region.
Computational studies of related triazole derivatives using density functional theory methods have predicted vibrational frequencies that show excellent agreement with experimental observations. The aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, while the ether carbon-oxygen stretching occurs around 1000-1100 wavenumbers. The allyl group contributes characteristic alkene carbon-carbon stretching around 1640 wavenumbers and carbon-hydrogen stretching vibrations in the 2900-3100 wavenumber region.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and ring breathing modes that may be weak in infrared spectra. The triazole ring exhibits strong Raman activity in the 1000-1600 wavenumber region, while the aromatic substituent shows characteristic bands corresponding to ring vibrations and substitution patterns.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment |
|---|---|---|---|
| S-H stretch | 2550-2600 | Weak | Thiol functionality |
| C=C stretch (allyl) | ~1640 | Medium | Alkene vibration |
| Aromatic C=C | 1450-1650 | Strong | Ring stretching |
| C-O stretch | 1000-1100 | Medium | Ether linkage |
| Triazole ring | 1000-1600 | Strong | Ring vibrations |
Ultraviolet-Visible Absorption Characteristics
The ultraviolet-visible absorption spectrum of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol reflects the electronic transitions within the conjugated system formed by the triazole ring and the aromatic substituent. The compound exhibits characteristic absorption bands that provide information about the extent of conjugation and electronic structure.
The primary absorption maximum typically occurs in the 250-300 nanometer region, corresponding to pi to pi-star transitions within the aromatic system. The butoxyphenyl substituent contributes significantly to the electronic absorption through its extended aromatic conjugation, while the triazole ring acts as an electron-accepting moiety that influences the overall electronic distribution.
Time-dependent density functional theory calculations have been successfully applied to predict ultraviolet-visible absorption spectra of related triazole derivatives, showing excellent correlation with experimental observations. These computational studies reveal that the lowest energy electronic transition involves charge transfer from the aromatic substituent to the triazole ring system, consistent with the electron-withdrawing nature of the heterocycle.
The molar absorptivity values typically range from 10,000 to 30,000 liters per mole per centimeter, indicating strong electronic transitions that are characteristic of aromatic heterocyclic systems. The exact wavelength and intensity of absorption bands depend on the specific substitution pattern and the extent of electronic communication between the aromatic rings and the triazole core.
Tautomeric Behavior and Thiol-Thione Equilibrium
The structural characterization of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol must account for the dynamic equilibrium between its thiol and thione tautomeric forms, which significantly influences the compound's spectroscopic properties and chemical behavior. This tautomeric equilibrium represents a fundamental aspect of triazole-3-thiol chemistry and affects virtually all analytical measurements.
The thiol form features a sulfur-hydrogen bond at position 3 of the triazole ring, while the thione tautomer exhibits a carbon-sulfur double bond with hydrogen migration to nitrogen-2 of the ring system. Theoretical calculations using density functional theory methods have shown that the thione form is generally more stable in the solid state, while the equilibrium position in solution depends on factors such as solvent polarity, temperature, and concentration.
Nuclear magnetic resonance spectroscopy provides direct evidence for tautomeric behavior through observation of exchangeable protons and chemical shift variations. The thiol proton, when observable, appears as a broad signal around 12-14 parts per million in deuterated dimethyl sulfoxide, while the thione form shows characteristic nitrogen-hydrogen signals in the 10-12 parts per million region.
Computational studies have revealed that the energy difference between tautomeric forms is relatively small, typically ranging from 2-8 kilocalories per mole depending on the specific substituents and environmental conditions. The butoxyphenyl substituent at position 5 influences the tautomeric equilibrium through electronic effects, with electron-donating groups generally favoring the thione form through stabilization of the carbon-sulfur double bond character.
The tautomeric behavior has significant implications for the compound's reactivity and biological activity, as different tautomers may exhibit distinct chemical properties and molecular recognition patterns. This dynamic behavior must be considered when interpreting spectroscopic data and designing applications that depend on specific molecular conformations.
| Tautomeric Form | Stability (kcal/mol) | Characteristic NMR Signal | Predominant Conditions |
|---|---|---|---|
| Thiol | 0 (reference) | S-H at 12-14 ppm | Gas phase, non-polar solvents |
| Thione | -2 to -8 | N-H at 10-12 ppm | Solid state, polar solvents |
| Equilibrium | Variable | Dynamic exchange | Solution conditions |
Properties
IUPAC Name |
3-(4-butoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-5-11-19-13-8-6-12(7-9-13)14-16-17-15(20)18(14)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFSMASIBWVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
Reaction Mechanism
The triazole ring is typically formed via cyclocondensation of thiosemicarbazide intermediates. For 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, this involves:
- Synthesis of 4-butoxyphenyl thiosemicarbazide : Reacting 4-butoxybenzaldehyde with thiosemicarbazide in ethanol under reflux.
- Cyclization : Treating the thiosemicarbazide with aqueous NaOH or KOH to form the triazole-thiolate intermediate, followed by acidification to yield the thiol.
Key Reaction Conditions:
| Parameter | Value/Range | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Temperature | 80–100°C | Ethanol/Water | 65–75 |
| Reaction Time | 6–8 hours | NaOH (1M) | — |
| Acidification Agent | HCl (conc.) | — | — |
Alkylation of Pre-Formed Triazole-Thiols
Introduction of the Allyl Group
The allyl group is introduced via nucleophilic substitution or Mitsunobu reaction. A two-step process is common:
- Synthesis of 5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol : Cyclocondensation as above.
- Alkylation with Allyl Bromide : Reacting the triazole-thiol with allyl bromide in DMF using K₂CO₃ as a base.
Optimization Insights:
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes. For example:
- Conditions : 150 W, 120°C, 15 minutes.
- Yield Improvement : 78% vs. 65% conventional heating.
Comparative Data:
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 6h | 65 | 92% |
| Microwave | 15m | 78 | 95% |
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Continuous Flow Synthesis
- Advantages : Higher throughput, consistent quality.
- Conditions : Tubular reactor, 100°C, residence time 30 minutes.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The allyl and butoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antifungal Activity
One of the most notable applications of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research indicates that derivatives of triazole compounds exhibit potent antifungal activities against various pathogens. A study demonstrated that this compound effectively inhibits the growth of fungal strains such as Candida albicans and Aspergillus niger, making it a candidate for developing antifungal medications .
Anticancer Properties
Emerging studies suggest that triazole derivatives can influence cancer cell proliferation. Specifically, 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promise in inhibiting tumor growth in vitro. This effect is attributed to its ability to induce apoptosis in cancer cells while sparing normal cells. Further research is required to elucidate the mechanisms involved and to evaluate its efficacy in vivo .
Pesticide Development
The compound's structure allows it to serve as a potential pesticide agent. Its effectiveness against fungal pathogens can be harnessed to protect crops from diseases. Preliminary studies indicate that formulations containing this compound can reduce fungal infections in various crops, thereby enhancing yield and quality .
Plant Growth Regulation
In addition to its antifungal properties, triazoles are known to act as plant growth regulators. Research suggests that 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol may promote root development and increase resistance to environmental stressors in plants .
Synthesis of Novel Materials
The unique chemical structure of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol allows it to be utilized in synthesizing novel materials with enhanced properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Studies have shown that composites made with this triazole derivative exhibit superior performance compared to traditional materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: The triazole ring can interact with the active site of enzymes, leading to inhibition of their activity.
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the butoxyphenyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged to tailor the compound for specific applications in medicinal chemistry and materials science.
Biological Activity
4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉N₃OS
- Molecular Weight : 289.4 g/mol
- CAS Number : 831241-56-6
Synthesis
The synthesis of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of substituted isothiocyanates with hydrazides through base-catalyzed intramolecular dehydrative cyclization. This method allows for the introduction of various substituents that can enhance biological activity .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol showed effective antibacterial and antifungal activity. For instance:
- Antibacterial Activity : Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition comparable to standard antibiotics .
- Antifungal Activity : The compound exhibited antifungal properties against Candida albicans and Aspergillus niger, indicating potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. In vitro studies have shown that 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can induce cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells were used to assess cytotoxicity.
- Findings : The compound demonstrated a higher selectivity towards cancer cells compared to normal cells, with IC50 values indicating significant growth inhibition .
Anti-inflammatory Activity
Triazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Mechanism : Studies suggest that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of triazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via alkylation or Mannich reactions. For example, hydrazinecarbothioamide precursors (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are formed in basic media, followed by alkylation with allyl halides or butoxy-substituted reagents. Intermediates are purified via recrystallization or column chromatography and characterized using ¹H-NMR , LC-MS , and elemental analysis to confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure of 1,2,4-triazole-3-thiol derivatives?
- Methodology :
- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, allyl protons at δ 5.0–6.0 ppm).
- IR Spectroscopy : Detects thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹).
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the electronic nature of substituents (e.g., butoxy vs. methoxy) influence the reactivity of 1,2,4-triazole-3-thiols?
- Methodology : Electron-donating groups (e.g., butoxy) enhance nucleophilicity at the thiol group, facilitating alkylation or oxidation. Compare reaction rates using kinetic studies (e.g., HPLC monitoring) and computational tools (e.g., DFT) to analyze charge distribution .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective alkylation of 1,2,4-triazole-3-thiols?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor S-alkylation over N-alkylation.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions. Validate outcomes via X-ray crystallography (e.g., resolving S- vs. N-alkylated products) .
Q. What strategies resolve contradictions in biological activity data for triazole-thiol derivatives?
- Methodology :
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- ADME Analysis : Use in silico tools (e.g., SwissADME) to assess bioavailability and metabolism, which may explain discrepancies between in vitro and in vivo results .
Q. How can computational methods (DFT, molecular docking) guide the design of triazole-thiol derivatives with enhanced bioactivity?
- Methodology :
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
- Docking Simulations : Map binding interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Validate predictions with SPR or ITC binding assays .
Q. What experimental approaches validate the stability of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV .
- Light Exposure Studies : Use ICH Q1B guidelines to assess photostability. Identify degradation products using **HRMS/MS" .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
